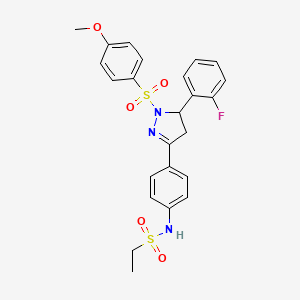

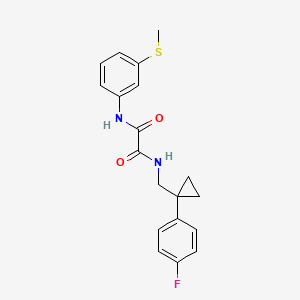

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

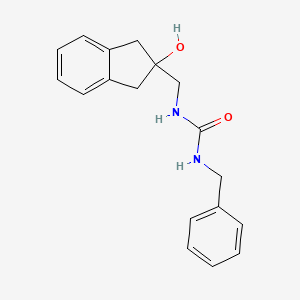

“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, is a laboratory chemical .

Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is represented by the linear formula C15H14N2O3 . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has the molecular formula C9H12NO2 .

Physical And Chemical Properties Analysis

“N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a molecular weight of 166.20 g/mol .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis of derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide and their biological activities have been explored. For instance, Abbasi et al. (2020) synthesized new derivatives and evaluated their bacterial biofilm inhibition and cytotoxicity, demonstrating significant biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with relatively mild cytotoxicity (Abbasi et al., 2020).

Cancer Research

- Research in cancer treatment has shown promising results with nitrobenzenesulfonamide derivatives. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, finding that these compounds can significantly reduce cell proliferation in various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating apoptotic pathways (Cumaoğlu et al., 2015).

Solid-State Supramolecular Assemblies

- The solid-state supramolecular assemblies of derivatives of this compound have been analyzed, revealing insights into their stabilization through hydrogen bonds and other noncovalent interactions. Bera et al. (2021) conducted a combined experimental and theoretical analysis on pent-2-ynol derivatives, providing detailed insights into the supramolecular frameworks of these compounds (Bera et al., 2021).

Chemical Space and Solid-Phase Synthesis

- Nitrobenzenesulfonamides have been utilized in solid-phase synthesis, serving as key intermediates in various chemical transformations. Fülöpová and Soural (2015) reviewed strategies for their application in solid-phase synthesis, highlighting their versatility in yielding diverse privileged scaffolds (Fülöpová & Soural, 2015).

Conformational Studies and Computational Analysis

- Giricheva et al. (2011) conducted a study on the conformational properties of ortho-nitrobenzenesulfonamide, revealing insights into the molecular structure and intermolecular interactions in both gas and crystalline phases (Giricheva et al., 2011).

Mécanisme D'action

Target of Action

The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The activation of the complement cascade generates anaphylatoxins including C5a and C3a. C5a exerts a pro-inflammatory effect via the C5aR1 . Therefore, the antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response.

Result of Action

The antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response . This could have implications in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRWFJFRLHQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)